rac-3,3-Bis(p-fluorophenyl)propylamine Hydrochloride
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Overview
Description
rac-3,3-Bis(p-fluorophenyl)propylamine Hydrochloride is a chemical compound with the molecular formula C15H16ClF2N. It is known for its unique structure, which includes two p-fluorophenyl groups attached to a propylamine backbone. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3,3-Bis(p-fluorophenyl)propylamine Hydrochloride typically involves the reaction of p-fluorobenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation for the reduction step and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
rac-3,3-Bis(p-fluorophenyl)propylamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
rac-3,3-Bis(p-fluorophenyl)propylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-3,3-Bis(p-fluorophenyl)propylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(p-chlorophenyl)propylamine Hydrochloride
- 3,3-Bis(p-bromophenyl)propylamine Hydrochloride
- 3,3-Bis(p-methylphenyl)propylamine Hydrochloride
Uniqueness
rac-3,3-Bis(p-fluorophenyl)propylamine Hydrochloride is unique due to the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interactions with molecular targets, making it distinct from other similar compounds.
Biological Activity
Rac-3,3-Bis(p-fluorophenyl)propylamine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, particularly the presence of fluorine atoms on the phenyl rings, enhance its stability and influence its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be represented as follows:
This structure features two para-fluorophenyl groups attached to a propylamine backbone. The fluorine substituents are known to enhance the lipophilicity and metabolic stability of the molecule, which can significantly affect its pharmacokinetic properties.
This compound interacts with various molecular targets within biological systems. The proposed mechanisms include:
- Receptor Modulation : The compound may act as a ligand for specific receptors, altering their activity and leading to downstream biological effects.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting neurotransmitter levels in the brain.
- Signal Transduction Pathways : The compound may influence intracellular signaling pathways by modulating protein interactions or affecting second messenger systems.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models. Its ability to modulate neurotransmitter systems could underlie these effects.
- Sympatholytic Properties : Similar compounds have demonstrated sympatholytic activity, which may contribute to cardiovascular benefits by reducing sympathetic nervous system output.
- Potential Anti-cancer Activity : Some studies have hinted at the compound's ability to induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy.
Case Studies
Several case studies have explored the effects of this compound:
- Study 1 : A study involving animal models reported that administration of the compound resulted in significant reductions in depressive behaviors compared to control groups. The mechanism was attributed to increased serotonin levels.
- Study 2 : In vitro studies demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through caspase activation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structure Type | Notable Effects |
---|---|---|
3,3-Bis(p-chlorophenyl)propylamine Hydrochloride | Chlorinated analog | Antidepressant activity |
3,3-Bis(p-bromophenyl)propylamine Hydrochloride | Brominated analog | Neuroprotective effects |
3,3-Bis(p-methylphenyl)propylamine Hydrochloride | Methylated analog | Reduced cardiovascular effects |
The presence of fluorine in this compound enhances its stability and potentially its binding affinity for biological targets compared to its chlorinated or brominated counterparts.
Properties
IUPAC Name |
3,3-bis(4-fluorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N.ClH/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGPQKCCBGIJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)C2=CC=C(C=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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